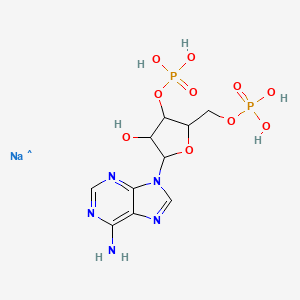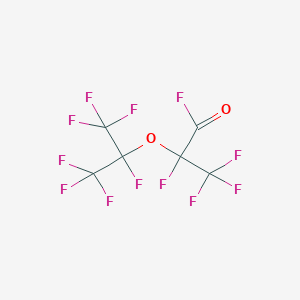
Bis(acryloyloxy)ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(acryloyloxy)ZINC: is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of two acryloyloxy groups attached to a zinc atom. This compound is often used in the synthesis of polymers and other advanced materials due to its reactivity and ability to form cross-linked structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(acryloyloxy)ZINC typically involves the reaction of zinc oxide or zinc chloride with acrylic acid or its derivatives. The process can be summarized as follows:
-
Reaction with Zinc Oxide
Reactants: Zinc oxide (ZnO) and acrylic acid (CH₂=CHCOOH).
Conditions: The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-80°C.
:Equation: ZnO+2CH2=CHCOOH→Zn(OCOCH=CH2)2+H2O
-
Reaction with Zinc Chloride
Reactants: Zinc chloride (ZnCl₂) and sodium acrylate (CH₂=CHCOONa).
Conditions: This reaction is typically performed in an aqueous medium at room temperature.
:Equation: ZnCl2+2CH2=CHCOONa→Zn(OCOCH=CH2)2+2NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: To handle the increased volume of reactants.
Continuous monitoring: To ensure the reaction conditions are maintained for optimal yield.
Purification steps: Such as filtration and distillation to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
-
Polymerization
Reagents: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN).
Conditions: Typically carried out at elevated temperatures (50-70°C) or under UV light.
Products: Cross-linked polymers with enhanced mechanical properties.
-
Substitution Reactions
Reagents: Nucleophiles such as amines or alcohols.
Conditions: Mild conditions, often at room temperature.
-
Coordination Reactions
Reagents: Ligands like phosphines or amines.
Conditions: Carried out in solution, often at room temperature.
Products: Coordination complexes with unique properties.
Aplicaciones Científicas De Investigación
Chemistry
Polymer Science: Used as a cross-linking agent in the synthesis of high-performance polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Biology
Bioconjugation: Utilized in the modification of biomolecules for improved stability and functionality.
Drug Delivery: Explored as a component in drug delivery systems for controlled release.
Medicine
Medical Devices: Incorporated into coatings for medical devices to improve biocompatibility and reduce infection rates.
Tissue Engineering: Used in the development of scaffolds for tissue regeneration.
Industry
Coatings: Applied in the formulation of durable and resistant coatings for various surfaces.
Adhesives: Used in the production of high-strength adhesives for industrial applications.
Mecanismo De Acción
The mechanism by which Bis(acryloyloxy)ZINC exerts its effects is primarily through its ability to form cross-linked structures. The acryloyloxy groups undergo polymerization, leading to the formation of a three-dimensional network. This network imparts enhanced mechanical properties and stability to the resulting materials. Additionally, the zinc atom can coordinate with various ligands, influencing the reactivity and properties of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Bis(methacryloyloxy)ZINC: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.
Bis(acryloyloxy)CALCIUM: Contains calcium instead of zinc, leading to different reactivity and properties.
Bis(acryloyloxy)MAGNESIUM: Magnesium-based compound with similar applications but different coordination chemistry.
Uniqueness
Reactivity: Bis(acryloyloxy)ZINC exhibits unique reactivity due to the presence of zinc, which can form stable coordination complexes.
Applications: Its ability to form cross-linked polymers makes it particularly valuable in polymer science and materials engineering.
Stability: The zinc atom provides enhanced stability to the compound, making it suitable for various industrial applications.
Propiedades
Fórmula molecular |
C6H8O4Zn |
|---|---|
Peso molecular |
209.5 g/mol |
Nombre IUPAC |
prop-2-enoic acid;zinc |
InChI |
InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5); |
Clave InChI |
GBKZJILFFUGBQT-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)O.C=CC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


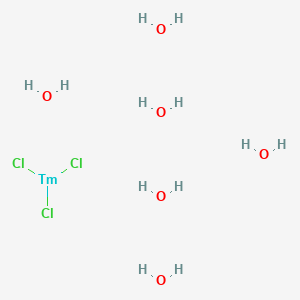
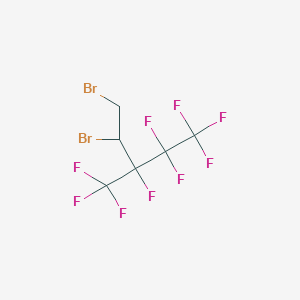
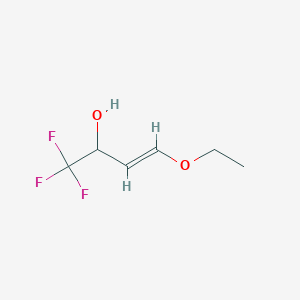
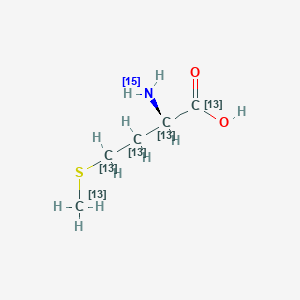
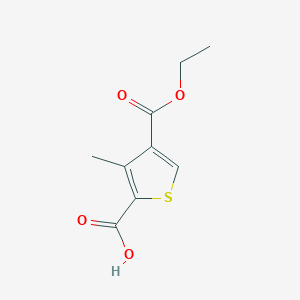
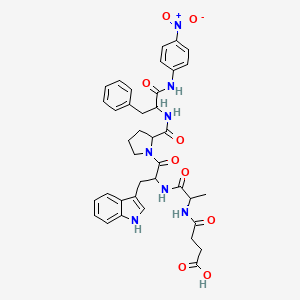
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)

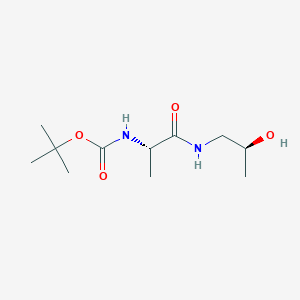

![(R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine](/img/structure/B12061922.png)
![[2-[4-[[6'-[3-(2,5-dioxopyrrol-1-yl)propylcarbamoylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-2-methyl-4-oxobutan-2-yl]-3,5-dimethylphenyl] acetate](/img/structure/B12061930.png)
